molecular formula C5H9Cl3 B087162 1,1,1-Tris(chloromethyl)ethane CAS No. 1067-09-0

1,1,1-Tris(chloromethyl)ethane

Cat. No.: B087162
CAS No.: 1067-09-0
M. Wt: 175.48 g/mol
InChI Key: BYXOMFFBGDPXHB-UHFFFAOYSA-N
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Description

1,1,1-Tris(chloromethyl)ethane is an organic compound with the molecular formula C5H9Cl3. It is also known by other names such as 1,3-dichloro-2-(chloromethyl)-2-methylpropane. This compound is characterized by the presence of three chloromethyl groups attached to a central ethane backbone. It is a halogenated hydrocarbon and is often used in various chemical reactions and industrial applications due to its unique properties .

Preparation Methods

1,1,1-Tris(chloromethyl)ethane can be synthesized through several methods. One common synthetic route involves the reaction of diazomethane with chloroform under light-induced conditions. This reaction yields this compound as a product . Industrial production methods typically involve the chlorination of hydrocarbons under controlled conditions to ensure the selective formation of the desired compound .

Chemical Reactions Analysis

1,1,1-Tris(chloromethyl)ethane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the chlorine atoms with nucleophiles such as hydroxide ions, resulting in the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of hydrocarbons with fewer chlorine atoms.

Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation reactions, and hydrogen gas with a suitable catalyst for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,1-Tris(chloromethyl)ethane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of halogenated hydrocarbons and their effects on biological systems.

    Medicine: Research into the potential medicinal applications of halogenated compounds often includes studies involving this compound.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1,1,1-Tris(chloromethyl)ethane involves its reactivity due to the presence of chloromethyl groups. These groups are highly reactive and can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

1,1,1-Tris(chloromethyl)ethane can be compared with other similar compounds such as:

This compound is unique due to its specific reactivity and the presence of three chloromethyl groups, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

1,3-dichloro-2-(chloromethyl)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl3/c1-5(2-6,3-7)4-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXOMFFBGDPXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60910090
Record name 1,3-Dichloro-2-(chloromethyl)-2-methylpropane
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Molecular Weight

175.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1067-09-0, 3922-27-8
Record name 1,3-Dichloro-2-(chloromethyl)-2-methylpropane
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Record name 2-Chloromethyl-1,3-dichloro-2-methylpropane
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Record name Pentane, 1,1,1-trichloro-
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Record name 1,3-Dichloro-2-(chloromethyl)-2-methylpropane
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Record name 1,3-Dichloro-2-(chloromethyl)-2-methylpropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing chiral multidentate tertiary arsines using 1,1,1-Tris(chloromethyl)ethane?

A1: Chiral multidentate tertiary arsines are valuable ligands in coordination chemistry. These ligands can control the geometry and reactivity of metal complexes, making them useful in various catalytic applications. This compound serves as a valuable starting material due to its three chloromethyl groups, which can be readily substituted to introduce the desired arsine moieties. []

Q2: How does the chirality of the synthesized multidentate arsines influence their complexation with metal ions?

A2: The research demonstrates that the chirality of the synthesized tetra(tertiary arsine) ligands significantly impacts their binding to cobalt(III). Each diastereomer of the tetra(tertiary arsine) exhibits stereoselective binding with the metal center, leading to distinct complex geometries. For example, the (RAs,RAs) diastereomer forms a cis-α complex, while the (RAs,SAs,r) and (RAs,SAs,s) forms generate trans dichloro complexes. This selectivity highlights the potential of these chiral ligands in designing catalysts with specific stereochemical outcomes. []

Q3: Beyond the synthesis of arsine ligands, is there other structural information available about this compound?

A3: Yes, research on the conformational analysis of this compound has been conducted. Techniques like electron diffraction coupled with semiempirical calculations have been employed to determine its molecular structure, torsional oscillations, and conformational equilibria in the gaseous phase. [, ]

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